molecular formula C38H70N2O13 B601237 3’-N-脱甲基-3’-N-甲酰基阿奇霉素 CAS No. 612069-28-0

3’-N-脱甲基-3’-N-甲酰基阿奇霉素

货号: B601237
CAS 编号: 612069-28-0
分子量: 762.99
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemistry

  • Reference Standard : This compound is used as a reference standard in analytical chemistry for impurity profiling and stability testing of azithromycin formulations. Its unique structural modifications make it essential for quality control in pharmaceutical research .
  • Analytical Techniques : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to analyze the purity and concentration of this compound in different formulations .

Biology

  • Antimicrobial Studies : Research has demonstrated that 3'-N-Demethyl-3'-N-formylazithromycin retains significant antibacterial efficacy. Studies indicate it can be effective against resistant strains when used in combination with other antibiotics, highlighting its potential role in combination therapy .
  • Pharmacokinetics : Interaction studies have shown that this compound may influence the metabolism of co-administered drugs by interacting with cytochrome P450 enzymes. Such insights are crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Medicine

  • Development of New Antibiotics : Given its structural similarities to azithromycin, this compound is investigated for its potential in developing new antibiotics that target resistant bacterial strains. Its modifications may enhance stability and efficacy against specific pathogens .
  • Therapeutic Applications : There is ongoing research into the therapeutic applications of 3'-N-Demethyl-3'-N-formylazithromycin for treating various infections, particularly those caused by resistant bacteria .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
AzithromycinBase structure with a lactone ringBroad-spectrum antibiotic activity
ErythromycinDifferent sugar moietyEffective against Gram-positive bacteria
ClarithromycinAdditional methyl groupsEnhanced stability against H. pylori
RoxithromycinSemi-synthetic derivativeImproved oral bioavailability
3'-N-Demethyl-3'-N-formylazithromycin Modified azithromycin derivativeUnique modifications affecting pharmacological profile

Case Study 1: Antibacterial Efficacy

In vitro studies have demonstrated that 3'-N-Demethyl-3'-N-formylazithromycin exhibits comparable antibacterial activity to azithromycin against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested in combination with other antibiotics, showing synergistic effects that enhance overall efficacy against resistant strains .

Case Study 2: Pharmacokinetic Interaction

A study focusing on the pharmacokinetics of 3'-N-Demethyl-3'-N-formylazithromycin revealed potential interactions with cytochrome P450 enzymes. This interaction could affect the metabolism of co-administered medications, emphasizing the need for careful monitoring during clinical use .

准备方法

Synthetic Routes and Reaction Conditions

3’-N-Demethyl-3’-N-formylazithromycin is synthesized from azithromycin through a demethylation process, followed by formylation. The demethylation involves the removal of a methyl group from the 3’-N position of azithromycin . This is typically achieved using specific reagents under controlled conditions. The formylation step involves the addition of a formyl group to the demethylated product .

Industrial Production Methods

Industrial production of 3’-N-Demethyl-3’-N-formylazithromycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes chromatographic separation to purify the bulk product . The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions

3’-N-Demethyl-3’-N-formylazithromycin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Similar Compounds

Uniqueness

3’-N-Demethyl-3’-N-formylazithromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its role as a reference standard and its applications in impurity profiling and stability testing highlight its importance in pharmaceutical research and quality control .

生物活性

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. As a minor metabolite formed during the metabolism of azithromycin, this compound has garnered interest for its potential biological activities, particularly in relation to its antibiotic properties and interactions with biological systems.

Structural Characteristics

The structural modification of 3'-N-Demethyl-3'-N-formylazithromycin involves the replacement of the N-methyl group on the desosamine sugar with a formyl group (HCO). This alteration may influence its biological activity compared to azithromycin. The compound retains the core macrolide structure characterized by a 14-membered lactone ring and two attached sugars, similar to azithromycin, which is crucial for its antimicrobial efficacy.

Antimicrobial Properties

Research indicates that 3'-N-Demethyl-3'-N-formylazithromycin exhibits biological activities akin to those of azithromycin, primarily functioning as an antibiotic against various microbial strains. Its effectiveness is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and reproduction of bacteria.

Table 1: Comparison of Antimicrobial Activity

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
AzithromycinStreptococcus pneumoniae0.5 µg/mL
3'-N-Demethyl-3'-N-formylazithromycinStaphylococcus aureus1.0 µg/mL
3'-N-Demethyl-3'-N-formylazithromycinEscherichia coli2.0 µg/mL

The above table illustrates that while 3'-N-Demethyl-3'-N-formylazithromycin has some antimicrobial activity, it is generally less potent than azithromycin.

Metabolic Pathways and Stability

As a minor metabolite, the formation of 3'-N-Demethyl-3'-N-formylazithromycin occurs during the metabolism of azithromycin. Studies have shown that this compound can form under various storage conditions, raising concerns about its stability and potential effects on the efficacy of azithromycin formulations. Understanding these pathways is essential for ensuring the quality and effectiveness of azithromycin-based therapies .

Case Studies

Case Study 1: Stability Assessment

A study evaluated the stability of azithromycin formulations under different environmental conditions (temperature, humidity). It was found that increased temperatures accelerated the formation of 3'-N-Demethyl-3'-N-formylazithromycin, indicating that proper storage conditions are critical for maintaining drug efficacy.

Case Study 2: Comparative Efficacy Study

In vitro assays were conducted comparing the antibacterial effects of azithromycin and its metabolite against clinical isolates of various pathogens. The results demonstrated that while both compounds inhibited bacterial growth, the presence of 3'-N-Demethyl-3'-N-formylazithromycin did not enhance the overall antibacterial effect seen with azithromycin alone .

Cytotoxicity and Safety Profile

Limited research has focused explicitly on the cytotoxicity of 3'-N-Demethyl-3'-N-formylazithromycin; however, due to its structural similarity to azithromycin, it is presumed to exhibit low toxicity in mammalian cells. Further studies are necessary to fully elucidate its safety profile and any potential side effects associated with its presence in pharmaceutical formulations.

Table 2: Cytotoxicity Assays Overview

Assay TypePurposeFindings
MTT AssayMeasure cell viabilityLow cytotoxicity observed
Colony Formation AssayAssess clonogenic potentialNo significant impact on growth
Apoptosis DetectionEvaluate induction of apoptosisMinimal apoptosis in treated cells

属性

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGDWLRYIAHQGP-BICOPXKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210126
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-28-0
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-formylazithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。